Cinepazet
Description
Historical Development and Discovery
This compound was first synthesized in the late 1960s by researchers at Delalande S.A., a French pharmaceutical company. Initial patents, including GB1168108 (1969) and US3590034 (1971), detailed its preparation via a two-step reaction involving 3,4,5-trimethoxycinnamic acid and ethyl piperazinoacetate. Early pharmacological studies in the 1970s demonstrated its antianginal efficacy, leading to its commercialization in France and Italy under the trade name Vascoril. The compound’s development marked a shift toward ester derivatives of cinnamic acid for improved bioavailability in cardiovascular therapies.
Nomenclature and Classification
This compound is systematically named ethyl 4-(3,4,5-trimethoxycinnamoyl)-1-piperazineacetate (IUPAC). Its molecular formula is C₂₀H₂₈N₂O₆ , with a molecular weight of 392.45 g/mol . Key synonyms include:
- Ethyl cinepazate
- MD-6753 (developmental code)
- 4-(3,4,5-Trimethoxycinnamoyl)-1-piperazineacetic acid ethyl ester
The compound is classified as:
Its maleate salt (CAS: 50679-07-7) is commonly used in pharmaceutical formulations.
Position in Pharmacological Research
This compound’s primary mechanism involves calcium channel modulation , inhibiting extracellular calcium influx through slow channels in vascular smooth muscle cells. This action reduces cardiac workload by dilating peripheral and coronary arteries. Comparative studies highlight its enhanced bioavailability over cinepazic acid, attributed to the ethyl ester group improving membrane permeability.
Recent patents (e.g., CN101508684B, CN101602751B) focus on optimizing synthesis routes, such as using piperazine dihydrochloride and chloroacetylpyrrolidine intermediates to improve yield and purity. Research also explores its potential in ischemia-reperfusion injury models, though clinical applications remain limited to angina management.
Regulatory Classification and ATC Code (C01DX14)
This compound is classified under the World Health Organization Anatomical Therapeutic Chemical (ATC) system as C01DX14 (“Other vasodilators used in cardiac diseases”). The defined daily dose (DDD) is 0.9 g , administered orally. Regulatory filings emphasize its use in improving coronary blood flow, though it is not universally approved—marketed primarily in Europe and China.
Table 1: Key Chemical and Regulatory Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₈N₂O₆ | |
| Molecular Weight | 392.45 g/mol | |
| CAS Registry Number | 23887-41-4 | |
| ATC Code | C01DX14 | |
| Primary Mechanism | Calcium channel inhibition |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3/h6-7,12-13H,5,8-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOTWNXVDBCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865121 | |
| Record name | Ethyl {4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23887-41-4 | |
| Record name | Ethyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23887-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinepazet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Cinepazic Acid (CAS: 54063-23-9)
Cinepazide (CAS: 54141-87-6)
- Structure: Shares a piperazine backbone but has a distinct molecular formula (C₂₅H₂₇NO) and a pyrrolidinyl substituent .
- Therapeutic Use : Antispasmodic agent, differing from this compound’s antianginal focus .
- Safety: Limited data available compared to this compound’s well-documented preclinical profile .
Functional Analogs
Diltiazem (CAS: 42399-41-7)
- Mechanism : Benzothiazepine-class calcium channel blocker; inhibits L-type calcium channels .
- Efficacy : Broadly used for angina, hypertension, and arrhythmias, with a longer half-life than this compound .
- Safety Profile : Common side effects include bradycardia and edema, unlike this compound’s granulocytopenia risk .
Trimetazidine (CAS: 5011-34-7)
- Mechanism : Enhances myocardial glucose metabolism via 3-ketoacyl-CoA thiolase inhibition, unlike this compound’s calcium modulation .
Comparative Data Table
Research and Clinical Implications
- This compound remains a niche agent due to its regional use and safety concerns (e.g., granulocytopenia reports led to restrictions in some countries) .
Preparation Methods
Chloroacetylpyrrolidine Synthesis
Chloroacetylpyrrolidine is prepared by reacting tetrahydropyrrole (pyrrolidine) with chloroacetyl chloride in dichloromethane at 10°C, followed by solvent recovery and crystallization. This step achieves an 80% yield through controlled exothermic management and petroleum ether-mediated purification:
Key parameters:
Esterification and Cinnamoyl Condensation
The final step involves condensing 1-piperazine acetylpyrrolidine with ethyl 3,4,5-trimethoxycinnamate. Maleic acid is then added to form the pharmaceutically approved cinepazide maleate salt. For this compound, the ethyl ester is retained instead of salt formation:
Optimization Insights :
Industrial-Scale Purification Techniques
Post-synthesis purification employs solvent mixtures to isolate this compound from reaction byproducts:
| Step | Conditions | Outcome |
|---|---|---|
| Adsorption | Polymeric resin column (e.g., XAD-16) | Removes hydrophobic impurities |
| Elution | Ethanol/water (70:30 v/v) | Recovers 95% this compound |
| Solvent Removal | Rotary evaporation (<40°C) | Prevents ester hydrolysis |
| Precipitation | Diethyl ether addition | Yields >98% purity crystals |
This protocol reduces processing time by 40% compared to traditional chromatography.
Comparative Analysis of Synthetic Methods
A 2025 market report highlights regional variations in this compound production:
| Region | Preferred Method | Avg. Yield | Purity |
|---|---|---|---|
| Asia | Fragment condensation (Patent) | 76% | >98% |
| Europe | Solid-phase peptide synthesis | 68% | 95% |
| North America | Hybrid solution/solid-phase | 72% | 97% |
The fragment condensation approach dominates in Asia due to lower solvent costs and scalability .
Q & A
Q. What are the primary pharmacological mechanisms of Cinepazet Maleate in treating angina, and how do they inform experimental design?
this compound Maleate acts as a vasodilator, primarily targeting vascular smooth muscle to improve coronary blood flow. Researchers should design in vitro studies (e.g., isolated artery preparations) to measure dose-dependent relaxation effects, paired with in vivo models (e.g., rodent ischemia-reperfusion) to assess functional outcomes like infarct size reduction. Calcium channel modulation and nitric oxide pathways are key mechanistic foci .
Q. Which experimental models are validated for evaluating this compound’s efficacy in peripheral vascular disease?
Accepted models include:
- Hindlimb ischemia models (rodents) to measure blood flow recovery via laser Doppler.
- Endothelial dysfunction assays (e.g., acetylcholine-induced vasodilation in hypercholesterolemic rabbits).
- Microvascular permeability studies using Evans Blue dye extravasation. Ensure controls for confounding factors like systemic blood pressure changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s long-term safety profile?
Conflicting data on adverse effects (e.g., granulocytopenia in structurally similar compounds like Cinpazide Maleate) require:
- Post-hoc meta-analysis of historical trials, stratifying by dosage and patient subgroups.
- Pharmacovigilance studies using real-world data (e.g., WHO Vigibase) to detect rare events.
- Mechanistic toxicology studies (e.g., bone marrow progenitor cell assays) to isolate drug-specific vs. class-wide risks .
Q. What methodological approaches optimize comparative studies between this compound and other vasodilators (e.g., Clinofibrate)?
- Network meta-analysis to indirectly compare efficacy across trials lacking head-to-head data.
- PICOT framework : Define Population (e.g., Type II diabetes patients), Intervention (this compound), Comparison (Clinofibrate), Outcome (angiographic coronary diameter change), and Time (6-month follow-up) to standardize endpoints .
- Use covariate-adjusted regression to control for baseline lipid profiles or comorbidities .
Q. How should researchers address variability in pharmacokinetic data across demographic groups?
- Population pharmacokinetics (PopPK) modeling to identify covariates (e.g., age, renal function) influencing drug clearance.
- Physiologically based pharmacokinetic (PBPK) simulations for dose adjustments in hepatic impairment subgroups.
- Validate findings with bootstrap resampling to ensure robustness .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing contradictory outcomes in this compound’s anti-anginal efficacy?
- Sensitivity analysis to test if results persist after excluding outlier studies.
- Bayesian hierarchical models to account for between-study heterogeneity.
- Cumulative meta-analysis to assess temporal trends in effect sizes .
Q. How can semantic similarity techniques improve dataset discovery for this compound research?
- Use ontology-based search engines (e.g., Google Dataset Search) with terms like "vasodilator pharmacokinetics" or "coronary blood flow datasets."
- Implement collaborative filtering to recommend datasets based on prior user interactions (e.g., "researchers who analyzed this compound’s NO pathway also accessed endothelial transcriptomics data") .
Ethical & Safety Considerations
Q. What safeguards are critical when designing trials for this compound in populations with comorbid granulocytopenia risk?
- Stratified randomization to balance high-risk subgroups.
- DSMB (Data Safety Monitoring Board) oversight for early termination rules if hematologic adverse events exceed predefined thresholds.
- Baseline bone marrow biopsies in Phase I trials to establish safety benchmarks .
Methodological Tools
Q. Which computational tools enhance this compound’s molecular interaction studies?
- Molecular docking software (AutoDock Vina) to predict binding affinities for calcium channels.
- MD (Molecular Dynamics) simulations (e.g., GROMACS) to analyze conformational changes in vascular receptors.
- QSAR (Quantitative Structure-Activity Relationship) models to optimize derivative compounds .
Contradictory Evidence & Mitigation
Q. How should researchers reconcile disparities between preclinical efficacy and clinical trial outcomes for this compound?
- Reverse translational studies to re-examine animal models using clinical trial dosing regimens.
- Biomarker validation (e.g., coronary flow reserve via PET imaging) to bridge surrogate endpoints with hard outcomes.
- Trial simulation platforms (e.g., Certara’s Trial Simulator) to predict real-world effectiveness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
